4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid
Overview
Description
4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid is a complex organic compound that features a fluorobenzyl group, a dioxopiperazine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the fluorobenzyl derivative. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzylamine . The dioxopiperazine ring is then formed through a cyclization reaction involving appropriate dicarbonyl compounds under controlled conditions . Finally, the benzoic acid moiety is attached via a coupling reaction, often facilitated by catalysts such as palladium in the presence of base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the dioxopiperazine ring may participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Shares the fluorobenzyl group but lacks the dioxopiperazine ring, resulting in different reactivity and applications.
4-Fluorobenzylamine: Contains the fluorobenzyl group and is used in similar synthetic applications but has different functional groups.
2-Bromo-4-fluorobenzoic acid: Another fluorinated benzoic acid derivative with distinct reactivity due to the presence of a bromine atom.
Uniqueness
4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid is unique due to its combination of a fluorobenzyl group, a dioxopiperazine ring, and a benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
4-[[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-16-7-3-14(4-8-16)12-22-10-9-21(17(23)18(22)24)11-13-1-5-15(6-2-13)19(25)26/h1-8H,9-12H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELLYVJVBVOQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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